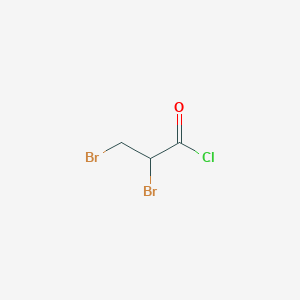

2,3-Dibromopropionyl chloride

Overview

Description

2,3-Dibromopropionyl chloride: is an organic compound with the molecular formula C3H3Br2ClO . It is a colorless to yellow liquid that is sensitive to moisture and reacts violently with water, releasing toxic gases . This compound is primarily used as an intermediate in organic synthesis, particularly in the production of reactive dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Bromination of Acrylic Acid: The preparation of 2,3-dibromopropionyl chloride begins with the bromination of acrylic acid.

Addition of Iron Powder or Iron Salt: Once the bromination is complete, iron powder or an iron salt (such as iron(III) chloride) is added to the resultant melt.

Chlorination: The dibromopropionic acid obtained from the previous step is then chlorinated to produce this compound.

Removal of Volatile Components: The final step involves removing the volatile components to obtain the compound in high yield and purity.

Industrial Production Methods: The industrial production of this compound follows the same synthetic route as described above, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: This compound can participate in substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Photodissociation: Ultraviolet light at 248 nm.

Substitution Reactions: Various nucleophiles can be used under appropriate conditions.

Major Products Formed:

Photodissociation: Bromine molecules (Br2).

Substitution Reactions: Products depend on the nucleophile used.

Scientific Research Applications

Organic Synthesis

DBPC serves as a versatile intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in numerous chemical reactions, including acylation and substitution reactions.

- Reactive Dyes : DBPC is crucial in the production of reactive dyes, which chemically bond to fibers, enhancing durability and wash fastness. This application is particularly relevant in textile manufacturing where color retention is essential .

Pharmaceutical Research

The compound is instrumental in synthesizing bioactive molecules with potential therapeutic applications.

- Antiarrhythmic Agents : DBPC is used to synthesize a series of 2,3-diaminopropionanilides that exhibit promising antiarrhythmic properties. Some derivatives have shown higher potency than established drugs like lidocaine in preclinical models .

Biological Studies

DBPC plays a role in the synthesis of important biological compounds.

- Enantiomers of Sugars : It is utilized in creating enantiomers of 1,4-dideoxy-1,4-iminolyxitol and 1,4-dideoxy-1,4-iminoribitol, which are significant for studying carbohydrate metabolism and enzyme interactions .

Case Studies

Synthetic Routes

The preparation of DBPC typically involves the following steps:

- Bromination of Acrylic Acid : Acrylic acid is brominated to form dibromopropionic acid.

- Chlorination : The dibromopropionic acid is then chlorinated using thionyl chloride to produce DBPC.

- Purification : Volatile components are removed to achieve high purity levels (over 98%) in the final product .

Chemical Reactions Involving DBPC

DBPC participates in various chemical reactions:

- Photodissociation : Under ultraviolet light at 248 nm, DBPC can undergo photodissociation to yield bromine molecules.

- Substitution Reactions : The bromine atoms can be replaced by nucleophiles under suitable conditions, leading to diverse products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,3-dibromopropionyl chloride involves its reactivity with nucleophiles, leading to substitution reactions. The compound’s molecular targets and pathways depend on the specific nucleophiles and conditions used in the reactions .

Comparison with Similar Compounds

2,3-Dibromopropionic Acid: This compound is a precursor in the synthesis of 2,3-dibromopropionyl chloride.

2,3-Diaminopropionanilides: These compounds are synthesized using this compound and have potential pharmaceutical applications.

Uniqueness: this compound is unique due to its high reactivity and its role as an intermediate in the synthesis of various organic compounds and pharmaceuticals .

Biological Activity

2,3-Dibromopropionyl chloride (DBPC) is a chemical compound with the molecular formula CHBrClO, known for its significant role as an intermediate in the synthesis of reactive dyes and various pharmaceutical compounds. This article explores the biological activity of DBPC, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Weight : 250.31 g/mol

- Appearance : Clear liquid, ranging from white to yellow-green

- Boiling Point : 193 °C

- Flash Point : 66 °C

- Purity : Typically >98% .

DBPC exhibits biological activity primarily through its reactivity with nucleophiles due to the presence of the acyl chloride functional group. This property facilitates its role in various chemical reactions, particularly in the synthesis of biologically active molecules. The bromine atoms enhance its electrophilic character, making it a potent reagent in organic synthesis.

Biological Applications

- Pharmaceutical Synthesis :

- Reactive Dyes :

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of DBPC in synthesizing a series of 2,3-diaminopropionanilides. The resulting compounds exhibited notable antibacterial activity against Gram-positive bacteria, indicating the potential for developing new antibiotics .

Case Study 2: Reactive Dye Development

Research focused on optimizing the use of DBPC in producing reactive dyes showed that varying reaction conditions could significantly influence yield and purity. The inclusion of iron salts during synthesis improved the efficiency and reduced by-products, leading to a more environmentally friendly process .

Toxicological Profile

Despite its utility, DBPC is classified as hazardous:

- Harmful if swallowed .

- Causes severe skin burns and eye damage .

- Combustible liquid .

These properties necessitate careful handling and adequate safety measures during laboratory and industrial applications .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3-dibromopropionyl chloride, and what reaction conditions are critical for achieving high purity?

Methodological Answer: this compound is typically synthesized via bromination of propionyl chloride derivatives. One validated method involves reacting 2,3-dibromopropionic acid with thionyl chloride (SOCl₂) under reflux conditions. Critical parameters include:

- Temperature control : Maintaining 70–80°C to ensure complete conversion while avoiding decomposition.

- Solvent choice : Anhydrous dichloromethane or chloroform to prevent hydrolysis.

- Purification : Distillation under reduced pressure (e.g., 17 mmHg yields a boiling point of 55–57°C) .

Table 1: Comparative Synthesis Methods

| Reactants | Conditions | Yield | Purification | Reference |

|---|---|---|---|---|

| 2,3-Dibromopropionic acid | SOCl₂, reflux, 4 hrs | 85–90% | Vacuum distillation | |

| Propargyl bromide + Br₂ | Chloroform, 0°C, 48 hrs | 45% | Recrystallization |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- Infrared (IR) Spectroscopy :

- C=O stretch: 1700–1725 cm⁻¹ (ester/ketone) and 1675 cm⁻¹ (amide, if present) .

- C-Br stretches: 550–650 cm⁻¹.

- NMR Spectroscopy :

- ¹H NMR (CDCl₃) : δ 4.29–3.67 (m, CH₂), δ 4.92 (q, CH), δ 7.84 (t, aromatic protons in derivatives) .

- ¹³C NMR : Peaks at ~170 ppm (C=O), 35–40 ppm (CH₂-Br) .

Table 2: Key Spectral Data

| Technique | Key Peaks | Interpretation | Reference |

|---|---|---|---|

| IR | 1700–1725 cm⁻¹ | Ester/ketone C=O | |

| ¹H NMR | δ 4.92 (q) | Methine proton adjacent to Br |

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer:

- Storage : Keep under inert gas (argon) at 2–8°C to prevent hydrolysis .

- Handling : Use a fume hood, nitrile gloves, and eye protection. Avoid contact with water or alcohols, as rapid exothermic reactions may occur.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can this compound be utilized as a crosslinking agent in the synthesis of nanohybrid materials, and what methodological advantages does it offer over other linkers?

Methodological Answer: this compound acts as a bifunctional linker in nanohybrid synthesis due to its reactive acyl chloride and bromide groups. For example:

- Procedure : React with amine-functionalized nanoparticles (e.g., Mn₃O₄) in dry THF at 25°C for 6 hrs.

- Advantages :

- Dual reactivity enables covalent bonding to multiple substrates.

- Higher stability compared to NHS/EDC linkers in aqueous media .

Q. What strategies can resolve contradictory spectral data observed in reaction products derived from this compound?

Methodological Answer: Contradictions in IR or NMR data (e.g., C=O peak shifts) may arise from:

- Byproduct formation : Use column chromatography (silica gel, chloroform:methanol) to isolate pure products .

- Solvent effects : Compare spectra in identical solvents (e.g., KBr pellets for IR).

- Reaction monitoring : Employ in-situ FT-IR to track intermediate species .

Q. What experimental modifications are required when employing this compound in multi-step organic syntheses to minimize side reactions?

Methodological Answer:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield amines during acylation .

- Low-Temperature Reactions : Conduct brominations at 0°C to suppress uncontrolled radical pathways .

- Workup Optimization : Quench excess reagent with ice-cold ethanol to prevent polymerization .

Table 3: Multi-Step Synthesis Optimization

| Challenge | Solution | Reference |

|---|---|---|

| Hydrolysis sensitivity | Anhydrous solvents, inert atmosphere | |

| Competing bromination | Controlled stoichiometry (1:1 Br₂) |

Properties

IUPAC Name |

2,3-dibromopropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br2ClO/c4-1-2(5)3(6)7/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKWYDXHMQQDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br2ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940266 | |

| Record name | 2,3-Dibromopropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18791-02-1 | |

| Record name | 2,3-Dibromopropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18791-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionyl chloride, 2,3-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018791021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromopropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromopropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.